YKL-05-099: A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia
YKL-05-099: A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of YKL-05-099, a potent and selective inhibitor of Salt-Inducible Kinases (SIKs), in the context of Acute Myeloid Leukemia (AML). This document details the molecular pathways affected by YKL-05-099, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the core assays used to elucidate its function.
Core Mechanism of Action: Targeting the SIK3-HDAC4-MEF2C Axis
YKL-05-099 exerts its anti-leukemic effects by targeting the Salt-Inducible Kinase 3 (SIK3).[1][2][3][4] In a subset of AML, particularly those with MLL-rearrangements and high expression of the transcription factor Myocyte Enhancer Factor 2C (MEF2C), the SIK3-HDAC4-MEF2C signaling axis is a critical dependency for leukemia cell survival and proliferation.[1][2]
Under normal conditions in these AML cells, SIK3 phosphorylates Histone Deacetylase 4 (HDAC4), a repressive cofactor of MEF2C.[1][4] This phosphorylation event leads to the sequestration of HDAC4 in the cytoplasm, thereby allowing MEF2C to remain active in the nucleus and drive the transcription of pro-leukemic genes.[1][5]
YKL-05-099 inhibits the kinase activity of SIK3. This action prevents the phosphorylation of HDAC4, leading to its dephosphorylation and subsequent translocation into the nucleus.[1][2] In the nucleus, HDAC4 binds to MEF2C, repressing its transcriptional activity.[1] This suppression of MEF2C function results in the downregulation of its target genes, leading to cell cycle arrest and apoptosis in MEF2C-addicted AML cells.[1][3][4] The on-target activity of YKL-05-099 on SIK3 has been confirmed through experiments using a gatekeeper mutant of SIK3, which renders the kinase resistant to the inhibitor.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of YKL-05-099 from in vitro studies.
| Target | IC50 (nM) | Assay Type |
| SIK1 | ~10 | Cell-free kinase assay |
| SIK2 | ~40 | Cell-free kinase assay |
| SIK3 | ~30 | Cell-free kinase assay |
Table 1: YKL-05-099 Inhibitory Activity against SIK Isoforms. Data from competitive binding assays.[6][7]
| AML Cell Line | EC50 (nM) | Notes |
| MOLM-13 | 240 | MLL-rearranged, high MEF2C expression.[1][2] |
| MV4-11 | Sensitive | MLL-rearranged, FLT3-ITD positive.[1] |
| RN2 | Sensitive | Murine MLL-AF9 AML cell line.[1] |
Table 2: Anti-proliferative Activity of YKL-05-099 in AML Cell Lines. EC50 values were determined using CellTiter-Glo assays after 72 hours of treatment.[1] Sensitivity in other cell lines was noted but specific EC50 values were not provided in the search results.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of YKL-05-099 in AML.
Cell Viability Assay (CellTiter-Glo)
-
Objective: To determine the anti-proliferative effect of YKL-05-099 on AML cell lines.
-
Method:
-
Seed AML cells in 96-well plates at an appropriate density.
-
Treat cells with a serial dilution of YKL-05-099 or DMSO as a vehicle control (typically 0.1%).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to each well according to the manufacturer's protocol.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO-treated control and plot the results to determine the EC50 values.[1]
-
Apoptosis Analysis (Annexin V Staining)
-
Objective: To quantify the induction of apoptosis in AML cells following treatment with YKL-05-099.
-
Method:
-
Treat AML cells with YKL-05-099 (e.g., 1 µM) or DMSO for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add APC Annexin V (BioLegend) and a viability dye (e.g., Propidium Iodide or DAPI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive) in the treated versus control samples.[1]
-
Cell Cycle Analysis
-
Objective: To determine the effect of YKL-05-099 on the cell cycle distribution of AML cells.
-
Method:
-
Treat AML cells with YKL-05-099 (e.g., 1 µM) or DMSO for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Model the cell cycle distribution (G0/G1, S, G2/M phases) using appropriate software.[1]
-
Chromatin Immunoprecipitation sequencing (ChIP-seq) for H3K27ac
-
Objective: To assess the changes in histone acetylation at MEF2C target gene enhancers following YKL-05-099 treatment.
-
Method:
-
Treat MOLM-13 cells with YKL-05-099 (e.g., 250 nM) or DMSO for 2 hours.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an antibody specific for H3K27ac (e.g., Active Motif, Cat# 39133 or Diagenode, Cat# C15410196).[5][8][9][10]
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Prepare the DNA library for sequencing according to the manufacturer's protocols (e.g., Illumina TruSeq ChIP Sample Prep Kit).
-
Perform high-throughput sequencing.
-
Align the sequencing reads to the human genome and perform peak calling and differential binding analysis to identify regions with altered H3K27ac levels.[1]
-
RNA Sequencing (RNA-seq)
-
Objective: To determine the global transcriptional changes in AML cells after treatment with YKL-05-099.
-
Method:
-
Treat MOLM-13 or RN2 cells with YKL-05-099 at the desired concentration for 2 hours.
-
Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Prepare RNA-seq libraries from the total RNA (e.g., using TruSeq RNA Sample Prep Kit v2, Illumina).
-
Perform single-end 75 bp sequencing using a high-throughput sequencing platform (e.g., Illumina NextSeq).
-
Align the sequencing reads to the reference genome (human or mouse).
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon YKL-05-099 treatment.[1]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core mechanism of action of YKL-05-099 and a typical experimental workflow for its characterization.
Figure 1: Mechanism of action of YKL-05-099 in AML.
Figure 2: Experimental workflow for characterizing YKL-05-099.
References
- 1. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Invitrogen H3K27ac Monoclonal Antibody, ChIP-Verified:Antibodies:Primary | Fisher Scientific [fishersci.com]
- 4. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone H3K27ac Polyclonal Antibody (39133) [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. H3K27ac Antibody - ChIP-seq Grade (C15410196) | Diagenode [diagenode.com]
- 9. H3K27ac Antibody - ChIP-seq Grade (C15210016) | Diagenode [diagenode.com]
- 10. H3K27ac Monoclonal Antibody, ChIP-Verified (MA5-23516) [thermofisher.com]
